4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide
Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a phthalimide group attached to a butanamide backbone, with an isopropylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Butanamide Backbone: The phthalimide is then reacted with a butanoyl chloride in the presence of a base such as pyridine to form the butanamide derivative.
Introduction of the Isopropylphenyl Group: The final step involves the reaction of the butanamide derivative with 2-isopropylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, lacking the butanamide and isopropylphenyl groups.
N-phenylphthalimide: Similar structure but with a phenyl group instead of the isopropylphenyl group.
4-(1,3-dioxoisoindol-2-yl)butanamide: Lacking the isopropylphenyl substituent.
Uniqueness
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide is unique due to the presence of both the phthalimide and butanamide groups, along with the isopropylphenyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-ylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)15-8-5-6-11-18(15)22-19(24)12-7-13-23-20(25)16-9-3-4-10-17(16)21(23)26/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQWNKQQZYFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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